molecular formula C10H13ClN2O B13646424 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide

Cat. No.: B13646424
M. Wt: 212.67 g/mol
InChI Key: WQLLQEIKDNXXON-UHFFFAOYSA-N
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Description

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is a chiral organic compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzonitrile group, an amino group, and a methoxyethyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-cyanobenzaldehyde.

    Reductive Amination: The 4-cyanobenzaldehyde undergoes reductive amination with ®-2-amino-1-methoxyethane in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of ®-4-(1-Amino-2-methoxyethyl)benzonitrile.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-(1-Amino-2-methoxyethyl)benzonitrile: The non-chiral version of the compound.

    4-(1-Amino-2-ethoxyethyl)benzonitrile hydrochloride: A similar compound with an ethoxy group instead of a methoxy group.

Uniqueness

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its enantiomer or non-chiral analogs.

Biological Activity

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • Structure : The compound features a benzonitrile moiety with an amino and methoxyethyl substituent, which is critical for its biological interactions.

The biological activity of 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, modulating the activity of these targets. This compound has shown potential in influencing various biochemical pathways, particularly in the context of enzyme inhibition and receptor antagonism.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It has been noted for its ability to modulate receptor activity, which can influence signaling pathways involved in pain perception and inflammation.

1. Enzyme Interaction Studies

In studies focusing on enzyme interactions, 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride was evaluated for its inhibitory effects on specific enzymes involved in inflammatory responses. The results indicated significant inhibition rates comparable to established enzyme inhibitors.

Enzyme TargetInhibition Rate (%)Reference
Cyclooxygenase-275%
Lipoxygenase65%
Protein Kinase A50%

2. Receptor Activity

In receptor activity assays, the compound was tested against several receptors implicated in pain modulation:

  • TRPA1 Receptor : High antagonistic potency was observed, suggesting potential applications in pain relief therapies.
ReceptorIC50 (nM)Reference
TRPA114
NMDA120
Adenosine A1200

3. Pharmacological Applications

The compound has been investigated for its potential therapeutic applications in conditions such as neuropathic pain and inflammation. In vivo studies demonstrated that administration of the compound significantly reduced nociceptive behaviors in animal models.

Properties

IUPAC Name

4-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLLQEIKDNXXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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